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Introduction

RNA interference (RNAi) is a powerful tool for studying gene function by specific suppression of

gene expression. The success of an RNAi experiment hinges on the efficient delivery of small

interfering RNA (siRNA) into the target cells, leading to the degradation of the corresponding

messenger RNA (mRNA). To ensure the reliability and reproducibility of experimental results,

the inclusion of appropriate controls is paramount. This document provides a detailed guide on

the use of positive control siRNAs, with a specific focus on Glyceraldehyde-3-phosphate

dehydrogenase (GAPDH), a commonly used housekeeping gene.

The Importance of Controls in RNAi Experiments

A well-designed RNAi experiment should include a minimum of three control types: an

untreated control, a negative control, and a positive control.[1]

Untreated Cells: These cells serve as a baseline, representing the normal physiological state

of the cells and the basal expression level of the target gene.[1]

Negative Control siRNA: This is typically a non-targeting siRNA sequence that has no known

homology to any gene in the target organism.[2][3] It is crucial for distinguishing sequence-

specific gene silencing from non-specific effects that may arise from the transfection process

itself.[1][2]
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Positive Control siRNA: This is an siRNA with a validated sequence known to effectively

silence a specific gene, often a ubiquitously expressed housekeeping gene like GAPDH.[2]

[4] The primary purpose of a positive control is to confirm the efficiency of the transfection

process.[1][5] If the positive control successfully knocks down its target, it provides

confidence that the experimental setup, including the transfection reagent and cell

conditions, is optimal for siRNA delivery.[4][6]

Why GAPDH is an Effective Positive Control

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis and is

constitutively expressed at high levels in most cell types.[7][8][9] Its stable and abundant

expression makes it an ideal target for a positive control siRNA for several reasons:

Ubiquitous Expression: GAPDH is present in virtually all cell types, making it a versatile

control for a wide range of studies.[7][9]

High Expression Level: The high abundance of GAPDH mRNA and protein allows for a clear

and easily measurable knockdown effect.[7]

Non-essential for Short-term Viability: Knockdown of GAPDH for the typical duration of an

RNAi experiment (24-72 hours) generally does not affect cell viability, preventing

confounding cytotoxic effects.[7]

Well-Characterized: Numerous validated siRNA sequences targeting GAPDH are

commercially available, and its response to siRNA-mediated knockdown is well-documented.

[7][10]

While GAPDH is a widely accepted housekeeping gene, it's important to note that its

expression can be regulated under certain conditions, such as hypoxia, and may vary in some

cancer cell lines.[11][12][13] Therefore, for specific experimental systems, validating the

stability of GAPDH expression is recommended.

Experimental Protocols
Materials

Target cells
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Cell culture medium (e.g., DMEM, RPMI-1640)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA solution

GAPDH positive control siRNA

Negative control siRNA

Experimental siRNA targeting the gene of interest

Transfection reagent (e.g., lipid-based reagent)

Serum-free medium (e.g., Opti-MEM®)

Multi-well cell culture plates (e.g., 24-well or 96-well)

RNase-free water, pipette tips, and microcentrifuge tubes[14]

Protocol 1: siRNA Transfection in a 24-Well Plate Format

This protocol provides a general guideline for siRNA transfection using a lipid-based reagent.

Optimization of cell density, siRNA concentration, and transfection reagent volume is

recommended for each cell line.[15][16]

Day 1: Cell Seeding

Culture target cells to approximately 80% confluency.

Trypsinize the cells and resuspend them in a complete cell culture medium.

Count the cells and determine the appropriate seeding density to achieve 60-80%

confluency on the day of transfection.
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Seed the cells in a 24-well plate with 500 µL of complete medium per well.

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Transfection

Prepare siRNA-Transfection Reagent Complexes:

siRNA solution: In a sterile microcentrifuge tube, dilute the siRNA (GAPDH positive

control, negative control, or experimental siRNA) in 50 µL of serum-free medium. A final

concentration of 10-50 nM is a good starting point.

Transfection reagent solution: In a separate sterile microcentrifuge tube, dilute the

transfection reagent in 50 µL of serum-free medium according to the manufacturer's

instructions.

Complex formation: Add the diluted siRNA solution to the diluted transfection reagent

solution and mix gently by pipetting.

Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of

siRNA-lipid complexes.[17][18]

Add Complexes to Cells:

Gently add 100 µL of the siRNA-transfection reagent complex to each well of the 24-well

plate.

Gently rock the plate to ensure even distribution of the complexes.

Incubate:

Incubate the cells at 37°C in a humidified incubator with 5% CO2. The medium can be

changed after 6-8 hours if toxicity is a concern.[18]

Day 3-4: Analysis of Gene Knockdown

Harvest the cells 24-72 hours post-transfection to assess gene knockdown. The optimal time

point depends on the stability of the target mRNA and protein.[16]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://biontex.com/media/references/pHDF_transfection_siRNA_K2_Biontex_Borkowska1.pdf
https://s3.us-west-1.amazonaws.com/s3.biohippo.com/dna%26rna/gencefe/Instructions+for+Pre-designed+siRNA+Set.pdf
https://s3.us-west-1.amazonaws.com/s3.biohippo.com/dna%26rna/gencefe/Instructions+for+Pre-designed+siRNA+Set.pdf
https://www.biocompare.com/Editorial-Articles/148333-Tools-and-Tips-for-Optimizing-RNAi-Experiments/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12432133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For mRNA analysis (qRT-PCR):

Wash the cells with PBS.

Lyse the cells and extract total RNA using a suitable RNA isolation kit.

Perform reverse transcription to synthesize cDNA.

Quantify the relative expression of the target gene and GAPDH using quantitative real-

time PCR (qRT-PCR). Normalize the expression of the target gene to a stable

housekeeping gene (other than GAPDH if it is the target).

For protein analysis (Western Blot):

Wash the cells with PBS.

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Probe the membrane with primary antibodies against the target protein and a loading

control (e.g., β-actin or α-tubulin).

Incubate with a secondary antibody and visualize the protein bands.

Data Presentation
Table 1: Expected Knockdown Efficiency with GAPDH Positive Control siRNA

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12432133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Control/Treatm
ent

siRNA
Concentration
(nM)

Target Gene
Analysis
Method

Expected
Knockdown
Efficiency (%)

Untreated 0 -
qRT-PCR /

Western Blot
0%

Negative Control 10 - 50 -
qRT-PCR /

Western Blot
<10%

GAPDH Positive

Control
10 - 50 GAPDH qRT-PCR >70-95%[19]

GAPDH Positive

Control
10 - 50 GAPDH Western Blot >70%

Experimental

siRNA
10 - 50 Gene of Interest

qRT-PCR /

Western Blot
Variable

Note: The expected knockdown efficiency can vary depending on the cell type, transfection

reagent, and siRNA sequence. A successful experiment is generally indicated by a GAPDH

knockdown of over 70%.[4]
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Day 2: Transfection

Day 3-4: Analysis
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RNAi Experiment

Essential Controls Validation & Interpretation

Experimental siRNA
Observed Phenotype

Leads to

Valid Conclusion

Positive Control (e.g., GAPDH siRNA) Transfection Efficiency is HighConfirms

Negative Control (Non-targeting) No Off-Target EffectsIndicates

Untreated Cells Baseline Gene ExpressionEstablishes
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.thermofisher.com/tw/zt/home/life-science/rnai/synthetic-rnai-analysis/controls-for-rnai-experiments.html
https://www.abcam.com/en-us/knowledge-center/dna-and-rna/rna-interference
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rnai-sirna/tech-notes/get-control-of-your-sirna-experiments.html
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rnai-sirna/tech-notes/get-control-of-your-sirna-experiments.html
https://horizondiscovery.com/en/gene-modulation/knockdown/controls/products/on-targetplus-gapd-control-sirna
https://en.wikipedia.org/wiki/Glyceraldehyde_3-phosphate_dehydrogenase
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rnai-sirna/tech-notes/quickly-assess-sirna-delivery-and-cell-viability-in-the-same-ass.html
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rnai-sirna/tech-notes/quickly-assess-sirna-delivery-and-cell-viability-in-the-same-ass.html
https://www.fishersci.ca/shop/products/i-silencer-i-select-gapdh-positive-control-sirna-2/p-7075574
https://www.cancerbiomed.org/content/12/1/10
https://www.cancerbiomed.org/content/12/1/10
https://www.ncbi.nlm.nih.gov/gene/2597
https://www.ncbi.nlm.nih.gov/gene/2597
https://tcr.amegroups.org/article/view/73460/html
https://tcr.amegroups.org/article/view/73460/html
https://www.thermofisher.com/jp/ja/home/references/gibco-cell-culture-basics/transfection-basics/guidelines-for-rna-transfection.html
https://www.thermofisher.com/jp/ja/home/references/gibco-cell-culture-basics/transfection-basics/guidelines-for-rna-transfection.html
https://www.thermofisher.com/jp/ja/home/technical-resources/technical-reference-library/rnai-support-center/rnai-synthetics-support/rnai-synthetics-support-troubleshooting.html
https://www.thermofisher.com/jp/ja/home/technical-resources/technical-reference-library/rnai-support-center/rnai-synthetics-support/rnai-synthetics-support-troubleshooting.html
https://www.biocompare.com/Editorial-Articles/148333-Tools-and-Tips-for-Optimizing-RNAi-Experiments/
https://biontex.com/media/references/pHDF_transfection_siRNA_K2_Biontex_Borkowska1.pdf
https://s3.us-west-1.amazonaws.com/s3.biohippo.com/dna%26rna/gencefe/Instructions+for+Pre-designed+siRNA+Set.pdf
https://cdn.technologynetworks.com/TN/Resources/PDF/0430.pdf
https://www.benchchem.com/product/b12432133#using-positive-control-sirna-e-g-gapdh-in-experiments
https://www.benchchem.com/product/b12432133#using-positive-control-sirna-e-g-gapdh-in-experiments
https://www.benchchem.com/product/b12432133#using-positive-control-sirna-e-g-gapdh-in-experiments
https://www.benchchem.com/product/b12432133#using-positive-control-sirna-e-g-gapdh-in-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12432133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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